Gossypol

Description

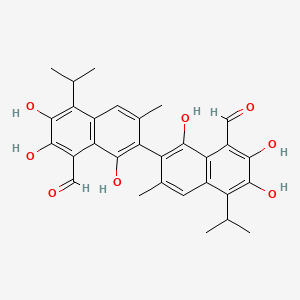

Structure

3D Structure

Properties

IUPAC Name |

7-(8-formyl-1,6,7-trihydroxy-3-methyl-5-propan-2-ylnaphthalen-2-yl)-2,3,8-trihydroxy-6-methyl-4-propan-2-ylnaphthalene-1-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H30O8/c1-11(2)19-15-7-13(5)21(27(35)23(15)17(9-31)25(33)29(19)37)22-14(6)8-16-20(12(3)4)30(38)26(34)18(10-32)24(16)28(22)36/h7-12,33-38H,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBKSWRVVCFFDOT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C(C(=C2C(C)C)O)O)C=O)C(=C1C3=C(C4=C(C=C3C)C(=C(C(=C4C=O)O)O)C(C)C)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H30O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5023110 |

Source

|

| Record name | Gossypol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

518.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | (-)-Gossypol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040723 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Very soluble in methanol, ethanol, cold dioxane, diethylene glucol, ether, ethyl acetate, acetone, carbon tetrachloride, pyridine, chloroform, DMF, lipds. Freely soluble (with slow desomposition) in dilute aqueous solutions of ammonia and sodium carbonate. Slightly soluble in glycerol, cyclohexane. Insoluble in water., Insoluble in water; soluble in alcohol |

Source

|

| Record name | Gossypol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7872 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow, crystalline pigment, Exists in 3 tautomeric forms. Yellow crystals from ether | |

CAS No. |

20300-26-9, 303-45-7, 90141-22-3 |

Source

|

| Record name | (+)-Gossypol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20300-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gossypol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=303-45-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-Gossypol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90141-22-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gossypol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000303457 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Gossypol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020300269 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-Gossypol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090141223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gossypol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13044 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (-)-Gossypol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17379 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (-)-Gossypol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=726190 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 303-45-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56817 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Gossypol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,2'-Binaphthalene)-8,8'-dicarboxaldehyde, 1,1',6,6',7,7'-hexahydroxy-5,5'-diisopropyl-3,3'-dimethyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GOSSYPOL, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8DY2X8LXW4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | GOSSYPOL, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XNA7DR63CQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | GOSSYPOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KAV15B369O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Gossypol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7872 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | (-)-Gossypol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040723 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

184 °C (from ether); 199 °C (from chloroform); 214 °C (from ligroin), 178 - 183 °C |

Source

|

| Record name | Gossypol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7872 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | (-)-Gossypol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040723 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

gossypol discovery and history in scientific literature

The Gossypol Enigma: From Agricultural Toxin to BH3 Mimetic A Technical Analysis of Discovery, Toxicology, and Therapeutic Repurposing

Executive Summary

Gossypol (

Part 1: The Chemical Foundation (1886–1958)

The discovery of gossypol was not driven by pharmaceutical intent but by industrial necessity. The purification of cottonseed oil in the late 19th century was plagued by a persistent yellow-red pigment that fouled refining equipment.

Discovery and Isolation

-

1886 (The Crude Isolation): James Longmore, working in Liverpool, first isolated the crude pigment from "cottonseed foots" (the soap stock resulting from alkali refining). He noted its acidic nature but failed to purify it.

-

1899 (Purification & Naming): Leon Marchlewski achieved the first crystalline isolation. Crucially, he discovered that the pigment formed a stable, crystalline inclusion complex with acetic acid. He named the compound Gossypol (Gossypium genus + phenol).[6]

Structural Elucidation

The structure of gossypol baffled chemists for decades due to its atropisomerism (restricted rotation around the binaphthyl bond) and tautomerism .

-

1938 (The Adams Era): Roger Adams at the University of Illinois deduced the correct binaphthalene structure. He identified that gossypol exists in dynamic equilibrium between three tautomeric forms: aldehyde , ketone , and lactol . This tautomerism is critical for its reactivity, particularly its ability to form Schiff bases with amino groups (the mechanism of its toxicity).

-

1958 (Total Synthesis): J.D.[8] Edwards validated Adams' structure via total synthesis, confirming the position of the isopropyl and methyl groups.

Technical Protocol 1: Classical Isolation of Gossypol Acetic Acid

This protocol reconstructs the historical Marchlewski/Adams method, optimized for yield and purity. It relies on the formation of the 1:1 gossypol-acetic acid clathrate.

Reagents: Defatted cottonseed meal, Diethyl ether, Glacial acetic acid, Sodium dithionite (antioxidant).

-

Extraction: Macerate 100g of defatted cottonseed meal in 500mL diethyl ether for 24 hours in the dark (gossypol is photo-labile).

-

Filtration: Filter the extract to remove solid meal. Add 1g sodium dithionite to the filtrate to prevent oxidative polymerization.

-

Concentration: Evaporate the ether under reduced pressure (Rotavap) at <30°C until the volume is reduced to ~50mL.

-

Crystallization (The Critical Step): Slowly add 15mL of glacial acetic acid to the concentrated ether extract.

-

Induction: Store at 4°C for 48-72 hours. Bright yellow crystals of Gossypol Acetic Acid (1:1) will precipitate.

-

Purification: Recrystallize from ether/acetic acid to remove oxidized degradation products.

Part 2: The Contraceptive Pivot (The Chinese Clinical Era)

In the 1950s, epidemiologists in Hubei, China, investigated a village with zero birth rates over a decade. The cause was traced to the consumption of crude, unrefined cottonseed oil. This sparked the "National Coordinating Group on Male Antifertility" in the 1970s.

Mechanism of Contraceptive Action

Gossypol is a non-hormonal contraceptive.[9] It does not suppress testosterone (initially). Its primary target is Lactate Dehydrogenase C4 (LDH-C4) , an isozyme found exclusively in sperm and testis.[10]

-

Metabolic Blockade: Sperm rely heavily on glycolysis for motility. Gossypol acts as a competitive inhibitor of the cofactor NADH binding site on LDH-C4.[11]

-

Consequence: Inhibition of LDH-C4 stalls the conversion of pyruvate to lactate, halting mitochondrial ATP production. This immobilizes the sperm and, at higher chronic doses, causes delamination of the germinal epithelium.

The Hypokalemia Setback

Despite 99% efficacy in trials involving over 8,000 men, gossypol was abandoned by the WHO in the late 1990s.

-

Toxicity: Hypokalemic paralysis occurred in ~1-10% of subjects.[12]

-

Pathology: Gossypol damages the renal tubules, specifically inhibiting the H+/K+ ATPase, leading to excessive potassium excretion. This toxicity was exacerbated in populations with low dietary potassium.

-

Irreversibility: In ~20% of men, spermatogenesis did not recover after cessation, leading to permanent sterility.

Table 1: Summary of Key Chinese Clinical Data (1972-1985)

| Parameter | Statistic | Notes |

| Cohort Size | 8,806 Men | Largest non-hormonal male contraceptive trial in history. |

| Dosage | 20 mg/day (Loading) | Maintenance dose: 50 mg/week. |

| Efficacy | 99.07% | Defined as sperm count < 4 million/mL. |

| Hypokalemia Rate | 0.66% - 10% | Highly variable; correlated with regional dietary potassium. |

| Irreversibility | 10% - 20% | Higher risk with longer duration of use (>2 years). |

Part 3: The Oncology Renaissance (Molecular Era)

Modern research has repurposed gossypol from a general toxin to a targeted BH3 mimetic . The focus shifted from the racemic mixture to the

Mechanism: Bcl-2 Inhibition

Cancer cells evade apoptosis by overexpressing anti-apoptotic proteins (Bcl-2, Bcl-xL, Mcl-1). These proteins sequester pro-apoptotic effectors (Bax/Bak).

-

The BH3 Mimetic Action: AT-101 binds to the hydrophobic BH3-binding groove of Bcl-2/Bcl-xL.

-

Displacement: This binding displaces Bax and Bak.

-

MOMP: Free Bax/Bak oligomerize at the mitochondria, causing Mitochondrial Outer Membrane Permeabilization (MOMP) , cytochrome c release, and caspase activation.

Technical Protocol 2: LDH-C4 Enzymatic Inhibition Assay

A self-validating assay to quantify gossypol potency against its historic target.

Reagents: Purified LDH-C4 (from murine testis or recombinant), NADH (200 μM), Sodium Pyruvate (1 mM), Phosphate Buffer (0.1M, pH 7.4).

-

Baseline Setup: In a quartz cuvette, mix 980μL Phosphate Buffer and 10μL NADH.

-

Enzyme Addition: Add 5μL LDH-C4 enzyme. Equilibrate at 37°C.

-

Inhibitor Incubation: Add 5μL of Gossypol (dissolved in DMSO) at varying concentrations (0.1 - 50 μM). Incubate for 5 minutes. Control: DMSO only.

-

Reaction Initiation: Add 10μL Sodium Pyruvate to start the reaction.

-

Measurement: Immediately monitor the decrease in absorbance at 340 nm (oxidation of NADH to NAD+) for 3 minutes using a kinetic spectrophotometer.

-

Calculation: Plot the slope (

) vs. [Gossypol]. Determine-

Validation Criterion: The control slope must be linear (

).

-

Part 4: Visualizations

Timeline of Discovery and Application

Caption: The historical trajectory of gossypol from pigment characterization to large-scale contraceptive trials and its modern resurgence as the anticancer agent AT-101.[2][3]

Mechanism of Action: BH3 Mimetic Pathway

Caption: Molecular mechanism of AT-101. By binding the BH3 groove of Bcl-2, AT-101 liberates pro-apoptotic Bax/Bak, triggering mitochondrial permeabilization.

References

-

Longmore, J. (1886).[3][4][6] Cotton-seed oil: Its coloring matter and mucilage, and description of a new method of recovering the loss occurring in the refining process. Journal of the Society of Chemical Industry. Link

-

Marchlewski, L. (1899).[3][6] Gossypol, a constituent of cotton seeds.[6][8][9][12][14][15][16][17] Journal for Practical Chemistry.[15] [Link Verified via Snippet 1.5]

-

Adams, R., et al. (1938).[8][18] Structure of Gossypol.[7] I. Journal of the American Chemical Society.[18][19] Link

-

National Coordinating Group on Male Antifertility. (1978). Gossypol: A new antifertility agent for males.[9][20] Chinese Medical Journal. [Link Verified via Snippet 1.3]

-

Coutinho, E. M. (2002).[9][12] Gossypol: a contraceptive for men.[2][7][9][10][12][15][21][22] Contraception.[1][2][3][7][9][12][15][21] Link

-

Wang, X., et al. (2009).[9][13] Gossypol: A potential antifertility agent for males.[9][10][12][15][20][21][22] Drugs.[2][5][9][12][13][15][21] [Link Verified via Snippet 1.3]

-

Gomez, D. E., et al. (2022). Gossypol and Its Natural Derivatives: Multitargeted Phytochemicals as Potential Drug Candidates for Oncologic Diseases. MDPI Molecules. Link

-

Ascenta Therapeutics. (2009). A phase I study of R-(-)-gossypol (AT-101) in combination with cisplatin and etoposide.[9] ASCO Publications. Link

Sources

- 1. The potential roles of gossypol as anticancer agent: advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clinical trials of R-(-)-gossypol (AT-101) in newly diagnosed and recurrent glioblastoma: NABTT 0602 and NABTT 0702 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gossypol - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Gossypol and Its Natural Derivatives: Multitargeted Phytochemicals as Potential Drug Candidates for Oncologic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure, properties of gossypol and its derivatives—from physiological activities to drug discovery and drug design - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Gossypol Uses, Benefits & Dosage [drugs.com]

- 10. Monkey lactate dehydrogenase-C4 as a model for the interaction of enzymes with gossypol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Kinetics of gossypol inhibition of bovine lactate dehydrogenase X - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scribd.com [scribd.com]

- 13. ascopubs.org [ascopubs.org]

- 14. researchgate.net [researchgate.net]

- 15. Gossypol: a potential antifertility agent for males - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. US5112637A - Extraction of gossypol from cottonseed - Google Patents [patents.google.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Gossypol as a male antifertility agent--why studies should have been continued - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Clinical trial of gossypol as a male contraceptive drug. Part I. Efficacy study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Inhibition by gossypol of testosterone production by mouse Leydig cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Gossypol Biosynthesis in Gossypium Species

Structural Architecture, Enzymatic Regulation, and Stereochemical Control

Executive Summary

Gossypol (

This guide dissects the gossypol biosynthetic pathway, moving beyond basic cyclization to the complex P450-mediated oxidation cascade and the critical, often overlooked, stereoselective dimerization controlled by dirigent proteins. It is designed for researchers aiming to modulate this pathway for agronomic gain (glandless seeds) or pharmaceutical yield (enantiopure extraction).

Part 1: The Biosynthetic Architecture

The synthesis of gossypol does not follow a linear, single-enzyme trajectory. It is a compartmentalized process occurring primarily within the pigment glands of the cotton plant, relying on the cytosolic Mevalonate (MVA) pathway for precursor supply.

The Sesquiterpene Backbone

The foundational steps involve the condensation of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) into farnesyl diphosphate (FPP). The first committed step toward gossypol is the cyclization of FPP.

-

Enzyme: (+)-

-Cadinene Synthase (CDN family).[3] -

Mechanism: CDN catalyzes the 1,10-cyclization of FPP, followed by a 1,3-hydride shift and deprotonation.

-

Product: (+)-

-Cadinene. -

Significance: This bicyclic hydrocarbon skeleton provides the scaffold for all subsequent oxidations.

The Oxidative Cascade (The P450 Module)

Following cyclization, the hydrophobic cadinene backbone undergoes extensive oxygenation. Recent transcriptomic and functional analyses (Tian et al., 2018) have elucidated this previously "black box" sequence.

-

C8-Hydroxylation: CYP706B1 introduces the first hydroxyl group at the C8 position.

-

Aromatization & Further Oxidation: A consortium of enzymes, including CYP82D113 , CYP71BE79 , and the dioxygenase 2-ODD-1 , drive the conversion of the cadinene skeleton into the aromatic naphthol derivative Hemigossypol .

-

Note: CYP71BE79 is specifically implicated in C11-hydroxylation, a critical step for the eventual toxicity profile of the molecule.

-

Radical Dimerization

The final step is the phenolic oxidative coupling of two hemigossypol monomers.

-

Enzymes: Laccases (Lac) or Peroxidases (Prx) generate the radical intermediate.

-

Control: This is not a random coupling. It is chaperoned by Dirigent Proteins (DIRs) to ensure regioselectivity and stereoselectivity (see Part 2).

Pathway Visualization

The following diagram illustrates the molecular flow from FPP to the final atropisomers.

Figure 1: The enzymatic cascade from FPP to Gossypol enantiomers. Note the bifurcation at the dimerization step mediated by specific dirigent proteins.

Part 2: Stereochemistry & Enzymatic Control

For drug development, the chirality of gossypol is paramount. Gossypol exhibits atropisomerism due to restricted rotation around the C2–C2' binaphthyl bond.

The Enantiomer Profile

| Property | (+)-Gossypol | (-)-Gossypol |

| Prevalence | Dominant in G. hirsutum (Upland Cotton) | Dominant in G. barbadense (Pima Cotton) |

| Toxicity | Lower general toxicity | Higher cytotoxicity |

| Bioactivity | Weak anticancer activity | Potent Bcl-2/Bcl-xL inhibitor (Anticancer/Antiviral) |

| Clearance | Slow elimination half-life | Faster elimination half-life |

The Dirigent Protein (DIR) Mechanism

Laccases alone produce racemic (

-

GhDIR4 / GhDIR6: Direct the coupling towards (+)-gossypol .

-

GhDIR5: Directs the coupling towards (-)-gossypol .[4]

Experimental Insight: To engineer a strain producing high-value (-)-gossypol (for pharmaceutical use), one must silence GhDIR4/6 and overexpress GhDIR5. Conversely, silencing GhDIR5 via CRISPR/Cas9 has been shown to eliminate the toxic (-)-isomer while retaining the pest-resistant (+)-isomer [1].

Part 3: Genetic Regulation & Gland Development

Gossypol synthesis is inextricably linked to the formation of lysigenous pigment glands.

The Master Regulator: GoPGF

The "Cotton Gland Formation" (CGF) phenotype is controlled by the GoPGF gene (also known as CGF3), a basic helix-loop-helix (bHLH) transcription factor.[5]

-

Function: GoPGF activates the expression of downstream gossypol pathway enzymes (CDN, CYP706B1) and gland development genes.

-

Significance: Silencing GoPGF results in a "glandless" phenotype—plants with zero gossypol. While this makes seeds edible, it renders the plant susceptible to herbivores.

The WRKY Cascade

GoPGF does not act alone. It triggers a transcriptional cascade involving WRKY transcription factors (specifically GaWRKY1).

-

Mechanism: GaWRKY1 binds to the W-box elements (TTGACC) in the promoters of CDN genes, amplifying the flux toward sesquiterpenes during stress responses (e.g., fungal infection).

Figure 2: The transcriptional hierarchy regulating gossypol synthesis and gland morphogenesis.

Part 4: Analytical Methodologies

Accurate quantification of gossypol, particularly distinguishing its enantiomers, is critical for validation.

Extraction Protocol (Optimized for HPLC)

Avoid high heat, which accelerates oxidation and racemization.

-

Tissue Prep: Lyophilize cotton tissues (seeds/leaves) and grind to fine powder.

-

Solvent: Use 70% Acetone / 30% Water with 0.1% Acetic Acid . The acid stabilizes the aldehyde groups.

-

Sonication: Sonicate for 30 mins at <25°C.

-

Clarification: Centrifuge at 12,000 x g for 10 mins. Filter supernatant through 0.22 µm PTFE filter.

HPLC-UV Quantification (Achiral)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 250mm).

-

Mobile Phase: Methanol : 0.5% Aqueous Acetic Acid (90:10 v/v).[6][7]

-

Flow Rate: 0.8 - 1.0 mL/min.

-

Detection: UV at 254 nm (aromatic ring absorption).[6]

-

Retention: Gossypol typically elutes between 4–6 minutes depending on column length.

Chiral Separation (Enantiomers)

To separate (+) and (-), derivatization is often required unless using specialized chiral columns.

-

Derivatization Agent: (R)-(-)-2-amino-1-propanol.

-

Mechanism: Forms Schiff bases with the aldehyde groups of gossypol, creating diastereomers separable on standard C18 columns.

-

Ratio Calculation: Area integration of the two resulting peaks allows calculation of Enantiomeric Excess (ee).

Part 5: Bioengineering & Synthetic Biology

The "Holy Grail" of cotton research is the Seed-Specific Glandless trait—plants that retain protective gossypol in leaves/stems but lack it in seeds (for protein consumption).

RNAi Strategies

Using a seed-specific promoter (e.g., α-globulin promoter) to drive RNAi against GoPGF or CYP706B1 has successfully reduced seed gossypol by >95% without compromising foliar defense [2].

Metabolic Shunting

Overexpression of FPS (Farnesyl diphosphate synthase) in combination with heterologous terpene synthases can divert the FPP pool away from gossypol toward other high-value sesquiterpenes (e.g., artemisinin precursors), effectively lowering gossypol via competitive inhibition.

References

-

Dirigent gene editing of gossypol enantiomers for toxicity-depleted cotton seeds. Source: Nature Plants (2020). URL:[Link]

-

Characterization of gossypol biosynthetic pathway. Source: PNAS (2018).[8] URL:[Link]

-

Dirigent Proteins from Cotton (Gossypium sp.) for the Atropselective Synthesis of Gossypol. Source: Angewandte Chemie (2015).[9] URL:[Link]

-

Genes regulating gland development in the cotton plant. Source: Plant Biotechnology Journal (2019). URL:[Link]

-

Characterization of GaWRKY1, a cotton transcription factor that regulates the sesquiterpene synthase gene (+)-delta-cadinene synthase-A. Source: Plant Physiology (2004). URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Gossypol: phytoalexin of cotton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. ias.ac.in [ias.ac.in]

- 7. florajournal.com [florajournal.com]

- 8. researchgate.net [researchgate.net]

- 9. Dirigent Proteins from Cotton (Gossypium sp.) for the Atropselective Synthesis of Gossypol - PubMed [pubmed.ncbi.nlm.nih.gov]

Gossypol: The Non-Hormonal Male Contraceptive Candidate

A Retrospective Technical Analysis of Early Phase Efficacy and Toxicity Mechanisms

Executive Summary

This technical guide analyzes the pharmacodynamics, clinical history, and eventual failure of Gossypol as a male contraceptive.[1][2][3] Discovered initially in China, Gossypol represented a paradigm shift: a non-hormonal, orally active agent that targeted sperm metabolism rather than the hypothalamic-pituitary-gonadal (HPG) axis. While efficacy rates in large-scale trials exceeded 99%, the molecule was abandoned due to a narrow therapeutic index, specifically regarding irreversible azoospermia and renal-induced hypokalemia. This guide reconstructs the technical protocols and mechanistic pathways that defined this era of drug discovery.

Part 1: Chemical Architecture & Pharmacodynamics

Gossypol (

1.1 Atropisomerism and Chirality

The molecule exhibits atropisomerism due to restricted rotation around the binaphthyl bond.

-

(-)-Gossypol: The levorotatory isomer is the active biological "warhead," possessing significantly higher inhibitory potency against spermatogenesis than the (+)-isomer.

-

(+)-Gossypol: largely inactive and contributes primarily to toxicity without therapeutic benefit.

-

Schiff Base Formation: The two aldehyde groups are highly reactive, forming Schiff bases with amino groups of proteins (specifically lysine residues), which is central to its enzyme-inhibiting mechanism.

1.2 Mechanism of Action: The Metabolic Blockade

Unlike steroidal contraceptives, Gossypol does not suppress testosterone. Instead, it acts as a metabolic poison specific to the germinal epithelium.

-

Target: Lactate Dehydrogenase C4 (LDH-C4).[4] This isozyme is found exclusively in spermatozoa and is critical for the conversion of lactate to pyruvate, fueling mitochondrial respiration in the sperm midpiece.

-

Effect: Competitive inhibition of LDH-C4 collapses the ATP supply required for motility.

-

Ultrastructural Damage: Electron microscopy in early studies revealed vacuolization of the mitochondrial sheath and disruption of the coarse fibers in the sperm tail.

::: dot

::: Figure 1: Mechanistic pathway of Gossypol-induced antifertility. The primary blockade occurs at LDH-C4, leading to ATP depletion and structural damage to the mitochondrial sheath.

Part 2: Historical Clinical Data Analysis

The definitive data on Gossypol comes from the "National Coordinating Group on Male Antifertility Agents" (China, 1978), which conducted massive trials involving over 8,000 subjects.

2.1 Efficacy vs. Toxicity Profile

The drug demonstrated exceptional efficacy but failed due to the unpredictability of recovery and side effects.

| Parameter | Loading Phase Data | Maintenance Phase Data | Notes |

| Dosage | 20 mg/day (Oral) | 50 mg/week (Oral) | Formulated as Gossypol Acetic Acid (GAA). |

| Duration | 60–75 days | Indefinite | Lag time to azoospermia was ~2-3 months. |

| Efficacy | 99.89% | >99% | Measured by sperm count <4 million/ml.[5] |

| Hypokalemia | ~1% (Global avg) | Variable | Spiked to 6-10% in regions with low dietary K+. |

| Reversibility | N/A | 70–80% | Recovery rates dropped significantly with longer duration of use. |

2.2 The "Irreversibility" Threshold

A critical finding was that Gossypol destroys the spermatogenic epithelium. If the basal lamina is damaged, the germinal stem cells cannot regenerate.

-

Risk Factor: Cumulative dose > 6g total.

-

Outcome: 20-25% of men remained permanently azoospermic after cessation, a rate deemed unacceptable by WHO standards for a "reversible" contraceptive.

Part 3: The Toxicity Barrier (Hypokalemia)

The most dangerous side effect was Hypokalemic Paralysis . This was not a random event but a specific renal toxicity.

3.1 Pathophysiology of Potassium Loss

Gossypol acts on the renal tubules, specifically inhibiting the Na+/K+-ATPase pump. This mimics the effect of renal tubular acidosis, leading to excessive excretion of potassium in urine.

::: dot

::: Figure 2: Renal mechanism of Gossypol-induced hypokalemia.[6][7] Inhibition of the Na+/K+ ATPase leads to obligatory potassium wasting.

Part 4: Extraction & Formulation Protocol

For researchers attempting to replicate historical data or isolate Gossypol for non-fertility studies (e.g., oncology), the extraction of Gossypol Acetic Acid (GAA) from cottonseed soapstock is the standard protocol.

4.1 Protocol: Isolation of Gossypol Acetic Acid[8]

-

Source Material: Cottonseed soapstock (byproduct of oil refining).[8]

-

Safety: Gossypol is toxic.[1][3][5][6] Wear full PPE. Perform all evaporation in a fume hood.

Step-by-Step Methodology:

-

Acidification:

-

Take 100g of fresh cottonseed soapstock.

-

Add dilute

until pH reaches 3–4. This converts the soluble gossypol salts into free gossypol.[9]

-

-

Solvent Extraction:

-

Extract the acidified mass with 300mL of solvent mixture (70% Acetone / 30% Petroleum Ether).

-

Agitate for 60 minutes at room temperature.

-

Filter to remove solid debris. Retain the filtrate (organic phase).

-

-

Concentration:

-

Evaporate the solvent under vacuum (Rotovap) at <50°C to a viscous dark oil.

-

-

Crystallization (The Critical Step):

-

Dissolve the oil in minimal glacial acetic acid (approx. 1:1 ratio by weight).

-

Allow to stand at 4°C for 48–72 hours.

-

Gossypol forms a stable 1:1 molar complex with acetic acid, precipitating as bright yellow crystals.

-

-

Purification:

-

Filter crystals and wash with cold petroleum ether.

-

Recrystallize from ether/acetic acid to achieve >98% purity.

-

::: dot

::: Figure 3: Workflow for the isolation of Gossypol Acetic Acid from cottonseed byproducts.

Part 5: Critical Analysis & Conclusion

The failure of Gossypol as a marketed contraceptive provides two vital lessons for modern drug development:

-

The "Reversibility" Paradox: In male contraception, the bar for safety is exceptionally high because the user is a healthy male. A 20% risk of permanent sterility (chemical castration) is clinically unacceptable, even if the drug is 99% effective.

-

Target Specificity: While LDH-C4 was a valid target, Gossypol's aldehyde groups were too reactive ("promiscuous"), leading to off-target effects like the renal ATPase inhibition.

Current Status: While abandoned for fertility, Gossypol derivatives (e.g., AT-101) are currently investigated in oncology as Bcl-2 inhibitors , leveraging the same mitochondrial uncoupling mechanism that killed sperm to induce apoptosis in cancer cells.

References

-

National Coordinating Group on Male Antifertility Agents. (1978).[3][10] Gossypol – A New Antifertility Agent for Males.[11][5] Chinese Medical Journal.[10] Link

-

Coutinho, E. M. (2002). Gossypol: a potential contraceptive for men.[1][3][4][11][5][12][13] Contraception.[1][2][3][4][5][10][13] Link

-

Waites, G. M., et al. (1998). Gossypol: reasons for its failure to be accepted as a safe, reversible male antifertility drug.[2][12] International Journal of Andrology. Link

-

Sang, G. W. (1985). Gossypol: a potential male contraceptive.[1][3][4][11][5][12][13] In: Zatuchni GI, et al., editors. Male Contraception: Advances and Future Prospects. Link

-

Xue, S. P. (1981). Studies on the antifertility effect of gossypol.[1][3][5][7][10][13][14][15][16] Recent Advances in Fertility Regulation. Link

Sources

- 1. Gossypol: a possible male antifertility agent. Report of a workshop - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of gossypol on the motility of mammalian sperm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological basis of therapeutics: gossypol, an oral male contraceptive? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Monkey lactate dehydrogenase-C4 as a model for the interaction of enzymes with gossypol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Gossypol--a new antifertility agent for males - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Gossypol and hypokalaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [A possible mechanism of gossypol-induced hypokalemia and its relation to gossypol dose] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. peerianjournal.com [peerianjournal.com]

- 10. muvs.org [muvs.org]

- 11. Inhibition by gossypol of testosterone production by mouse Leydig cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Gossypol: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 13. Effects of gossypol acetic acid on the activity of LDH-C4 from human and rabbit spermatozoa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Gossypol as a male antifertility agent--why studies should have been continued - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Gossypol-hypokalaemia interrelationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Gossypol: a potential antifertility agent for males - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual-Edged Sword: A Technical Guide to Gossypol Toxicology in Animal Models

Executive Summary

Gossypol (C30H30O8), a polyphenolic aldehyde derived from the cotton plant (Gossypium spp.), represents a classic toxicological paradox.[1][2][3][4][5][6][7] While it possesses potent antiproliferative and contraceptive properties, its narrow therapeutic index and cumulative toxicity profile present significant hurdles in drug development.

This guide provides a rigorous technical analysis of gossypol’s toxicological mechanisms, species-specific sensitivities, and experimental protocols. It is designed for researchers requiring a standardized framework to evaluate gossypol-induced pathology in animal models, distinguishing between therapeutic efficacy and off-target organ damage.

Part 1: Chemical Basis of Toxicity

Atropisomerism and Bioactivity

Gossypol exhibits atropisomerism due to restricted rotation around the binaphthyl bond. This results in two enantiomers with distinct toxicological profiles:

-

(-)-Gossypol: The biologically active form.[1][3][4][5][6][8] It binds with higher affinity to Bcl-2 family proteins and is eliminated more slowly from the body (longer half-life). It is significantly more toxic than the (+)-enantiomer.[1]

-

(+)-Gossypol: Less active and more rapidly eliminated.[1]

-

Implication: Research using racemic gossypol (acetic acid complex) often yields variable toxicity data compared to enantiomer-pure studies.

Free vs. Bound Gossypol[1][9]

-

Free Gossypol: Lipophilic and toxic. It freely crosses cellular membranes to inhibit enzymatic function.

-

Bound Gossypol: Formed when the aldehyde groups react with free amino groups (specifically lysine and arginine) in proteins. This form is essentially non-toxic and passes through the gastrointestinal tract unabsorbed.

Part 2: Mechanisms of Action[2][4]

The Mitochondrial-Apoptotic Axis

Gossypol acts as a BH3-mimetic, inhibiting anti-apoptotic proteins (Bcl-2, Bcl-xL) while simultaneously uncoupling oxidative phosphorylation. This dual attack leads to a collapse of the Mitochondrial Membrane Potential (MMP) and a surge in Reactive Oxygen Species (ROS).

Figure 1: Molecular pathways of gossypol cytotoxicity. Note the dual inhibition of Bcl-2 and mitochondrial respiration.[8]

The Hypokalemic Cascade

A unique and critical side effect of gossypol is hypokalemic paralysis, primarily observed in monogastric models and humans.[3]

-

Primary Target: Renal Na+/K+-ATPase.

-

Mechanism: Gossypol inhibits the pump in the proximal renal tubules, preventing K+ reabsorption.

-

Secondary Effect: Stimulation of prostaglandin biosynthesis, further altering renal blood flow and electrolyte handling.

Part 3: Comparative Toxicology & Species Specificity

The toxicity of gossypol is highly species-dependent, dictated largely by the digestive physiology (Ruminant vs. Monogastric).

Comparative LD50 and Tolerance Limits

| Species | Classification | Sensitivity | Critical Toxicity Thresholds | Key Pathology |

| Rat | Monogastric | High | LD50 (Oral): ~2,400 mg/kgLD50 (IP): 25–30 mg/kgSub-chronic: 25 mg/kg/day causes weight loss/testicular damage. | Hepatotoxicity, Spermatogenic arrest.[9] |

| Mouse | Monogastric | High | LD50 (Oral): ~500–600 mg/kg | Similar to rats; higher metabolic rate affects clearance. |

| Pig | Monogastric | Extreme | Dietary Limit: <60 ppm free gossypol | Cardiomyopathy (Heart failure), Pulmonary edema. |

| Rabbit | Monogastric | High | Dietary Limit: <60 ppm | Cardiac arrhythmia, Hind limb paralysis. |

| Cattle | Ruminant | Low (Adults) | Dietary Limit: ~500 ppm | Tolerant due to rumen detoxification (binding to proteins). |

| Calves | Pre-ruminant | High | Dietary Limit: <100 ppm | Susceptible until rumen function is established. |

Part 4: Organ-Specific Pathology[2]

Reproductive System (The Therapeutic Target & Toxic Liability)[2]

-

Target: Germinal epithelium and late-stage spermatids.[2]

-

Mechanism: Inhibition of Lactate Dehydrogenase C4 (LDH-C4/LDH-X), an enzyme unique to spermatozoa and essential for their energy metabolism.

-

Pathology:

-

Mitochondrial sheath vacuolization in the sperm midpiece.

-

Separation of the head and tail (decapitation).

-

Irreversibility: At high cumulative doses, damage to the spermatogonia and Sertoli cells leads to permanent azoospermia.

-

Hepatotoxicity[2][4]

-

Mechanism: Gossypol accumulates in the liver, undergoing conjugation with glucuronides. Saturation of these pathways leads to free radical damage.

-

Biomarkers: Elevated ALT, AST, and GGT.

-

Histology: Centrilobular necrosis, fatty degeneration (lipidosis), and biliary hyperplasia.

Cardiotoxicity

-

Mechanism: Intercalation into cell membranes altering ion flux; direct mitochondrial uncoupling in cardiomyocytes.

-

Clinical Signs: Dyspnea, edema, anorexia, and sudden cardiac arrest (often linked to hypokalemia).

Part 5: Experimental Protocols

Protocol: Sub-Chronic Toxicity Assessment in Rats

Objective: To determine the No-Observed-Adverse-Effect-Level (NOAEL) and characterize organ-specific damage over 28–90 days.

A. Experimental Design

-

Model: Sprague-Dawley or Wistar Rats (Male, 8–10 weeks old).

-

Groups (n=10/group):

-

Vehicle Control: Corn oil or 0.5% CMC (Oral Gavage).

-

Low Dose: 5 mg/kg/day (Therapeutic range).

-

Mid Dose: 15 mg/kg/day.

-

High Dose: 30 mg/kg/day (Toxic range).

-

Positive Control: Cisplatin (if assessing general toxicity) or a known testicular toxin.

-

B. Workflow & Endpoints

Figure 2: Standardized workflow for sub-chronic gossypol toxicity assessment.

C. Critical Endpoints & Methodologies

-

Serum Biochemistry (Safety):

-

Potassium (K+): Critical monitoring for hypokalemia. Warning: Hemolysis during blood draw can falsely elevate K+, masking hypokalemia.

-

Liver Panel: ALT, AST, ALP.

-

-

Sperm Analysis (Efficacy/Toxicity):

-

Motility: CASA (Computer-Assisted Sperm Analysis).

-

Morphology: Eosin-Nigrosin stain to visualize head/tail defects.

-

Mitochondrial Function: JC-1 staining flow cytometry (Red/Green fluorescence ratio).

-

-

Histopathology:

-

Testes: Fix in Bouin’s solution (Formalin causes shrinkage artifacts in testes). H&E stain. Look for vacuolization of Sertoli cells.

-

Kidneys: Look for proximal tubular necrosis.

-

Part 6: Risk Mitigation in Animal Models

When designing studies, the following strategies minimize non-specific mortality:

-

Dietary Iron Supplementation: Ferrous sulfate (FeSO4) binds free gossypol in the gut (1:1 molar ratio), preventing absorption. This is a crucial negative control to prove effects are gossypol-mediated.

-

Protein Quality: High protein diets provide lysine, which binds gossypol. Use standard chow with consistent protein levels to avoid confounding variables.

-

Potassium Supplementation: In long-term primate or human studies, potassium salts are co-administered to prevent paralysis.

References

-

Gadelha, I. C. N., et al. (2014). "Gossypol toxicity from cottonseed products." The Scientific World Journal.[2]

-

Coutinho, E. M. (2002). "Gossypol: a contraceptive for men."[2][3][10][11] Contraception.

-

Wang, X., et al. (2009). "Gossypol induces apoptosis in multiple myeloma cells by targeting the Bcl-2 homology 3 (BH3) domain." Molecular Cancer Therapeutics.

-

Lordelo, M. M., et al. (2005). "Relative toxicity of gossypol enantiomers in broilers." Poultry Science.

-

Qian, S. Z., & Wang, Z. G. (1984). "Gossypol: a potential antifertility agent for males."[1][2][3][10][11] Annual Review of Pharmacology and Toxicology.

-

European Food Safety Authority (EFSA). (2009). "Gossypol as an undesirable substance in animal feed."[2] EFSA Journal.

-

Kenar, J. A. (2006). "Reaction chemistry of gossypol and its derivatives." Journal of the American Oil Chemists' Society.

Sources

- 1. Gossypol Toxicity from Cottonseed Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Gossypol - Wikipedia [en.wikipedia.org]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 5. researchgate.net [researchgate.net]

- 6. Relative toxicity of gossypol enantiomers in broilers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanisms involved in reproductive damage caused by gossypol in rats and protective effects of vitamin E - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Gossypol-hypokalaemia interrelationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [A possible mechanism of gossypol-induced hypokalemia and its relation to gossypol dose] - PubMed [pubmed.ncbi.nlm.nih.gov]

Gossypol's Multifaceted Interaction with Cellular Signaling Pathways: A Mechanistic Whitepaper

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

**Executive Summary

Gossypol, a naturally occurring polyphenolic aldehyde derived from the cotton plant (Gossypium spp.), has transitioned from being primarily known for its toxicity and antifertility effects to a molecule of significant interest in oncology and other therapeutic areas.[1][2] Its potent biological activities stem from its ability to simultaneously engage and modulate a multitude of critical cellular signaling pathways. This guide provides a comprehensive technical overview of gossypol's core mechanisms of action, offering field-proven insights for researchers and drug development professionals. We will dissect its interactions with pathways governing apoptosis, cell cycle progression, cellular metabolism, and pro-survival signaling. Furthermore, this document furnishes detailed experimental protocols and workflows, providing a robust framework for investigating gossypol's effects in a laboratory setting.

Introduction: The Profile of a Promiscuous Binder

Gossypol is a terpenoid aldehyde characterized by a unique atropisomeric structure, with its two enantiomers exhibiting distinct biochemical properties.[1] Historically viewed as a toxic antinutrient that limits the use of cottonseed in animal feed, its ability to permeate cells and act as an inhibitor for numerous enzymes, particularly dehydrogenases, has paved the way for its exploration as a therapeutic agent.[1][2][3] The molecule's reactivity, especially its aldehyde groups, allows it to form Schiff bases and engage in hydrophobic and nucleophilic interactions, leading to its broad-spectrum bioactivity.[4] Understanding the causality behind these interactions is paramount for harnessing its therapeutic potential while mitigating its toxicity.

Core Mechanistic Pillars of Gossypol's Action

Gossypol's cellular impact is not mediated by a single high-affinity target but rather by its ability to disrupt several interconnected signaling hubs. The primary pillars of its action include:

-

Inhibition of Anti-Apoptotic Proteins: Gossypol acts as a BH3 mimetic, directly binding to and inhibiting anti-apoptotic proteins of the Bcl-2 family, thereby triggering programmed cell death.[5]

-

Induction of Oxidative Stress: The compound disrupts mitochondrial function, leading to the accumulation of Reactive Oxygen Species (ROS), which in turn damages cellular components and activates stress-related signaling pathways.[5][6][7]

-

Enzyme Inhibition: Gossypol is a potent inhibitor of key metabolic enzymes, most notably Lactate Dehydrogenase (LDH) and other dehydrogenases, crippling cellular energy production.[1][8][9]

-

Modulation of Kinase Signaling: It directly or indirectly alters the activity of crucial kinase cascades, including the PI3K/Akt and MAPK pathways, which govern cell survival, proliferation, and inflammation.[5][10][11][12]

A Deep Dive into Cellular Signaling Pathway Interactions

The Apoptosis Induction Cascade

The primary anticancer mechanism of gossypol is the induction of apoptosis.[5] It accomplishes this through a multi-pronged assault on the cell's survival machinery.

A. Intrinsic (Mitochondrial) Pathway Activation: Gossypol's most well-characterized function is as a Bcl-2 Homology Domain 3 (BH3) mimetic. It binds to the hydrophobic groove of anti-apoptotic proteins like Bcl-2 and Bcl-xL, preventing them from sequestering pro-apoptotic proteins such as Bax and Bak.[5] This liberates Bax/Bak, which then oligomerize on the mitochondrial outer membrane, leading to its permeabilization (MOMP), the release of cytochrome c, and subsequent activation of caspase-9 and the executioner caspase-3.[5][6]

Furthermore, gossypol-induced mitochondrial dysfunction leads to ATP depletion and a surge in ROS.[5] This oxidative stress creates a feedback loop, further promoting mitochondrial damage. A specific pathway identified in male germline stem cells involves ROS-mediated inhibition of SIRT1, a deacetylase. Inhibited SIRT1 fails to deacetylate p53, leading to its accumulation and the upregulation of its pro-apoptotic target, PUMA, which in turn triggers mitochondrial apoptosis.[6]

Figure 1: Gossypol's induction of the intrinsic apoptosis pathway.

B. Caspase-Dependent and Independent Pathways: The induction of apoptosis by gossypol is primarily caspase-dependent, proceeding through the activation of caspase-9 and caspase-3.[5][6] However, apoptosis can also be initiated through caspase-independent mechanisms related to mitochondrial outer membrane permeabilization.[5]

Cell Cycle Regulation

Gossypol exerts cytostatic effects by interfering with cell cycle progression. Studies have shown it can arrest cells, with some evidence pointing to a specific block during the S phase.[13] This is attributed to its ability to inhibit DNA synthesis, potentially by targeting key nuclear enzymes like polymerase alpha and beta.[5][13] In other contexts, such as in Jurkat T lymphocytes, gossypol treatment leads to an increased percentage of cells in the G1/S phase and a decrease in the G2 phase, effectively suppressing cell growth.[11][14] Interestingly, in male germline stem cells, a decrease in viability was not attributed to cell cycle inhibition, highlighting that gossypol's effects can be cell-type specific.[6]

Metabolic Reprogramming

A fundamental aspect of gossypol's activity is its interference with cellular metabolism.

A. Inhibition of Lactate Dehydrogenase (LDH): Gossypol is a well-documented, potent inhibitor of lactate dehydrogenase (LDH), an enzyme crucial for anaerobic glycolysis (the Warburg effect), which is a hallmark of many cancer cells.[9][15][16] It acts as a competitive inhibitor with respect to the cofactor NADH and a non-competitive inhibitor with respect to pyruvate and lactate.[8] By blocking LDH, gossypol disrupts the regeneration of NAD+ required for glycolysis to continue, thereby impeding a major energy and biosynthesis pathway in cancer cells.

B. Disruption of Mitochondrial Respiration: Gossypol targets mitochondria directly, suppressing oxygen consumption and inhibiting key enzymes involved in ATP production, such as pyruvate dehydrogenase and ATPase.[4] This uncoupling of oxidative phosphorylation contributes significantly to the observed depletion of cellular ATP, exacerbating cellular stress and pushing the cell towards apoptosis.[5][7]

Modulation of Pro-Survival and Inflammatory Pathways

A. PI3K/Akt Pathway: The PI3K/Akt pathway is a central node for promoting cell survival, proliferation, and growth. Gossypol has been shown to inhibit this pathway.[5][10] By downregulating the activity of Akt, a key serine/threonine kinase, gossypol dismantles a critical pro-survival signal. This inhibition contributes to its pro-apoptotic effects, partly by affecting downstream targets like the transcription factor c-Myc and telomerase reverse transcriptase (TERT).[5]

B. MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in diverse cellular processes, including stress responses, inflammation, and proliferation. Gossypol's interaction with this pathway appears to be context-dependent. In T lymphocytes, gossypol attenuates the phosphorylation of the stress-activated kinases p38 and c-Jun N-terminal kinase (JNK), but not the extracellular signal-regulated kinase (ERK), leading to an anti-inflammatory effect.[11] In testis cells, modulation of both MAPK and PI3K/Akt signaling pathways contributes to gossypol-induced dysfunction.[12]

C. NF-κB Pathway: Nuclear Factor-kappaB (NF-κB) is a transcription factor that plays a pivotal role in inflammation and cell survival by upregulating anti-apoptotic genes. Gossypol can inhibit NF-κB activity, further contributing to its pro-apoptotic and anti-inflammatory properties.[17][18]

Autophagy and VEGF Signaling

-

Autophagy: In some cancer cells, such as colorectal cancer, gossypol has been shown to induce autophagy, a cellular degradation and recycling process. This is marked by an increased ratio of LC3-II to LC3-I.[5] Autophagy can act as a complementary cell death mechanism alongside apoptosis.[5][6]

-

VEGF Signaling: The effect of gossypol on Vascular Endothelial Growth Factor (VEGF), a key regulator of angiogenesis, is conflicting and likely cell-type specific. While it inhibits VEGF expression in some cancer cells, contributing to anti-angiogenic effects, studies in mouse macrophages have shown that gossypol can dramatically increase VEGFa and VEGFb mRNA and protein levels.[19][20][21] This highlights the need to characterize its effects within the specific biological system being studied.

Experimental Frameworks for Studying Gossypol's Bioactivity

A systematic approach is required to dissect the pleiotropic effects of gossypol. The following workflow provides a logical progression for characterizing its mechanism of action.

Figure 2: A logical workflow for investigating gossypol's cellular effects.

Protocol 4.1: Cell Viability Assessment using MTT Assay

Causality: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. This initial screen is crucial for determining the cytotoxic dose range (e.g., the IC50 value) of gossypol on a specific cell line, which then informs the concentrations used in all subsequent mechanistic experiments.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Aspirate the medium and add fresh medium containing various concentrations of gossypol (e.g., 0.1 µM to 100 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 4.2: Analysis of Signaling Proteins by Western Blot

Causality: Western blotting allows for the quantification of specific proteins and their post-translational modifications (e.g., phosphorylation), providing direct evidence of signaling pathway modulation. For gossypol, this is essential to confirm the inhibition of Akt (by probing for phospho-Akt), the activation of caspases (by probing for cleaved caspase-3), or the modulation of Bcl-2 family proteins.

Methodology:

-

Cell Lysis: Treat cells with gossypol at the pre-determined IC50 concentration for various time points. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[22]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature 20-40 µg of protein per sample and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[6]

-

Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody specific to the target protein (e.g., anti-p-Akt, anti-Bcl-2, anti-cleaved-caspase-3, anti-β-Actin) overnight at 4°C.

-

Secondary Antibody & Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Imaging: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify band intensity using software like ImageJ, normalizing to a loading control (e.g., β-Actin).[6]

Protocol 4.3: Cell Cycle Analysis by Flow Cytometry

Causality: This protocol quantifies the DNA content of individual cells, allowing for the precise determination of the cell population's distribution across the different phases of the cell cycle (G0/G1, S, and G2/M). It provides definitive evidence of a cell cycle arrest induced by a compound like gossypol.

Methodology:

-

Cell Treatment: Culture and treat approximately 1x10⁶ cells with gossypol for 24 hours.[14]

-

Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

-

Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Analysis: Incubate in the dark for 30 minutes and analyze the samples using a flow cytometer. The PI fluorescence intensity is directly proportional to the DNA content.

-

Data Interpretation: Use cell cycle analysis software (e.g., FlowJo, ModFit) to deconvolute the DNA content histograms and calculate the percentage of cells in each phase.

Quantitative Data Summary

The following table summarizes key quantitative findings on gossypol's inhibitory activities from the literature.

| Parameter | Target/System | Value | Conditions | Reference |

| IC50 | Lactate Dehydrogenase (LDH) Isozymes | 16 - 42 µM | Pyruvate oxidation | [8] |

| IC50 | Lactate Dehydrogenase (LDH) Isozymes | 125 µM | Lactate oxidation | [8] |

| Effect on VEGFa mRNA | Mouse Macrophages | Up to 27-fold increase | N/A | [19] |

| Effect on VEGFb mRNA | Mouse Macrophages | Up to 4-fold increase | N/A | [19] |

| Treatment Concentration | Multiple Myeloma Cells | 80 µmol/L | Resulted in a significant increase in cellular ROS levels and ATP depletion. | [5] |

Conclusion and Future Directions

Gossypol is a paradigmatic example of a promiscuous natural product whose therapeutic potential is intrinsically linked to its ability to modulate multiple cellular signaling pathways simultaneously. Its function as a BH3 mimetic, a metabolic disruptor, and a modulator of key survival kinases makes it a potent agent, particularly in the context of cancer, where cellular systems are often rewired and dependent on these very pathways.

The primary challenge and future direction for gossypol-related drug development lie in medicinal chemistry efforts to refine its structure. The goal is to enhance its affinity for specific targets (e.g., Bcl-2 family proteins) while reducing off-target effects, particularly those related to its toxicity and antifertility properties. Furthermore, exploring synergistic combinations of gossypol or its derivatives with other targeted therapies could exploit the multiple vulnerabilities it induces in pathological cells. A deeper understanding of its context-dependent effects, such as the dual roles in VEGF signaling, will be critical for defining the optimal therapeutic window and patient populations for gossypol-based treatments.

References

-

Apoptosis induction in cancer cells by gossypol. Gossypol interferes... | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 26, 2024, from [Link]

-

Adeyemo, O., Chang, C. Y., & Segal, S. J. (1982). Interaction of gossypol with sperm macromolecules and enzymes. Archives of Andrology, 9(4), 343–353. [Link]

-

Le, T. H., Vu, H. D., & Do, T. T. H. (2023). The potential roles of gossypol as anticancer agent: advances and future directions. Journal of Ovarian Research, 16(1), 253. [Link]

-

Liu, Y., Wang, Y., Zhang, Y., & Zhao, Y. (2022). Structure, properties of gossypol and its derivatives—from physiological activities to drug discovery and drug design. Natural Product Research, 36(16), 4249-4264. [Link]

-

Wikipedia contributors. (2023, December 29). Gossypol. In Wikipedia, The Free Encyclopedia. Retrieved January 26, 2024, from [Link]

-

Tso, W. W., & Lee, C. S. (1982). Inhibition kinetics of lactate dehydrogenase isoenzymes by gossypol acetic acid. Archives of Andrology, 9(1), 17–21. [Link]

-

Kim, B., Lee, D. G., Choi, Y. J., Kim, Y. J., Kim, Y. M., & Jeong, Y. J. (2023). Gossypin exert lipopolysaccharide induced lung inflammation via alteration of Nrf2/HO-1 and NF-κB signaling pathway. Phytomedicine, 115, 154817. [Link]

-

Kim, C. Y., Kim, S. Y., Kim, J., & Lee, S. J. (2024). Structural basis of lactate dehydrogenase A-gossypol complex. Biochemical and Biophysical Research Communications, 700, 149581. [Link]

-

Caspase-dependent apoptosis of (-)-gossypol-treated DU-145 cells.... (n.d.). ResearchGate. Retrieved January 26, 2024, from [Link]

-

Dowd, M. K., & Qi, C. (2021). Cottonseed-derived gossypol and ethanol extracts differentially regulate cell viability and VEGF gene expression in mouse macrophages. Scientific Reports, 11(1), 15764. [Link]

-

Zhang, Y., Wang, Y., Liu, Y., Li, J., & Zhao, Y. (2018). The aldehyde group of gossypol induces mitochondrial apoptosis via ROS-SIRT1-p53-PUMA pathway in male germline stem cell. Oncotarget, 9(11), 9857–9871. [Link]

-

Gadelha, I. C. N., Fonseca, N. B. S., Oloris, S. C. S., & Melo, M. M. (2014). Gossypol Toxicity from Cottonseed Products. The Scientific World Journal, 2014, 231635. [Link]

-

Lin, Y. C., Hsieh, P. W., Chen, C. H., & Chen, Y. C. (2015). Anti-inflammatory Effects of Gossypol on Human Lymphocytic Jurkat Cells via Regulation of MAPK Signaling and Cell Cycle. Natural Product Communications, 10(1), 93-96. [Link]

-

Dowd, M. K., & Qi, C. (2021). Cottonseed-derived gossypol and ethanol extracts differentially regulate cell viability and VEGF gene expression in mouse macrophages. Scientific Reports, 11(1), 15764. Available at: [Link]

-

MSD Veterinary Manual. (n.d.). Gossypol Poisoning in Animals. Retrieved January 26, 2024, from [Link]

-

Effects of gossypol and cottonseed products on reproduction of mammals. (n.d.). ResearchGate. Retrieved January 26, 2024, from [Link]

-

Effect of gossypol on cell cycle in Jurkat cells. Jurkat cells... (n.d.). ResearchGate. Retrieved January 26, 2024, from [Link]

-

USDA ARS. (n.d.). Gossypol: friend or foe for human nutrition and health?. Retrieved January 26, 2024, from [Link]

-

Sirotkin, A. V., & Laukova, M. (2009). Gossypol, a polyphenolic aldehyde from cotton plant, interferes with swine granulosa cell function. Domestic Animal Endocrinology, 37(1), 17–23. [Link]

-

Kim, S., & Kim, I. C. (2019). Gossypol Induces Disruption of Spermatogenesis and Steroidogenesis in Male Mice. International Journal of Molecular Sciences, 20(4), 933. [Link]

-

Mechanism of Drug and Toxic Actions of Gossypol: Focus on Reactive Oxygen Species and Electron Transfer. (n.d.). ResearchGate. Retrieved January 26, 2024, from [Link]

-

Wang, Y. C., & Rao, P. N. (1984). Effect of gossypol on DNA synthesis and cell cycle progression of mammalian cells in vitro. Cancer Research, 44(1), 35–38. [Link]

-

Judge, J. L., Sridharan, V., Gragnolati, A. R., & Davis, M. E. (2017). The Lactate Dehydrogenase Inhibitor Gossypol Inhibits Radiation-Induced Pulmonary Fibrosis. Radiation Research, 188(4), 408–415. [Link]

-

Li, Y., et al. (2018). Dietary gossypol suppressed postprandial TOR signaling and elevated ER stress pathways in turbot (Scophthalmus maximus L.). American Journal of Physiology-Endocrinology and Metabolism, 314(3), E243-E255. [Link]

-

Judge, J. L., Sridharan, V., Gragnolati, A. R., & Davis, M. E. (2017). The Lactate Dehydrogenase Inhibitor Gossypol Inhibits Radiation-Induced Pulmonary Fibrosis. Radiation Research, 188(4), 408–415. Available at: [Link]

Sources

- 1. Gossypol - Wikipedia [en.wikipedia.org]

- 2. Publication : USDA ARS [ars.usda.gov]

- 3. Gossypol Poisoning in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]

- 4. Interaction of gossypol with sperm macromolecules and enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The potential roles of gossypol as anticancer agent: advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The aldehyde group of gossypol induces mitochondrial apoptosis via ROS-SIRT1-p53-PUMA pathway in male germline stem cell - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Gossypol Toxicity from Cottonseed Products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition kinetics of lactate dehydrogenase isoenzymes by gossypol acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structural basis of lactate dehydrogenase A-gossypol complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Anti-inflammatory Effects of Gossypol on Human Lymphocytic Jurkat Cells via Regulation of MAPK Signaling and Cell Cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Gossypol Induces Disruption of Spermatogenesis and Steroidogenesis in Male Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effect of gossypol on DNA synthesis and cell cycle progression of mammalian cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. The Lactate Dehydrogenase Inhibitor Gossypol Inhibits Radiation-Induced Pulmonary Fibrosis [pubmed.ncbi.nlm.nih.gov]

- 16. The Lactate Dehydrogenase Inhibitor Gossypol Inhibits Radiation-Induced Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Gossypin exert lipopolysaccharide induced lung inflammation via alteration of Nrf2/HO-1 and NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Cottonseed-derived gossypol and ethanol extracts differentially regulate cell viability and VEGF gene expression in mouse macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 20. d-nb.info [d-nb.info]

- 21. Gossypol, a polyphenolic aldehyde from cotton plant, interferes with swine granulosa cell function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. journals.physiology.org [journals.physiology.org]

Gossypol as a Male Contraceptive: A Technical Analysis of the Pivotal Chinese Clinical Trials (1972-1980)

Executive Summary

Context: In the 1970s, the People's Republic of China conducted the largest-ever clinical trial for a non-hormonal male contraceptive. The agent was Gossypol , a polyphenolic aldehyde extracted from cotton seeds (Gossypium spp.).[1][2] Significance: The trials demonstrated an unprecedented efficacy rate of 99.89% in over 8,000 subjects, validating the concept that non-hormonal suppression of spermatogenesis is biologically feasible. Outcome: Despite efficacy, the drug failed to reach global markets due to two critical toxicity endpoints: hypokalemic paralysis and irreversible azoospermia . Objective: This whitepaper reconstructs the technical protocols, pharmacological mechanisms, and toxicological failure modes of these trials to serve as a foundational case study for modern contraceptive drug discovery.

Chemical & Pharmacological Profile

Molecule: Gossypol (

-

(-)-Gossypol: The biologically active enantiomer responsible for both contraceptive efficacy and cytotoxicity.

-

(+)-Gossypol: largely inactive and less toxic.

-

Note: The Chinese trials utilized racemic gossypol (acetic acid complex), containing equal parts of both enantiomers.

Mechanism of Action (The "Why")